An In-depth Technical Guide to 2-sec-butylpiperidine HCl (CAS 1334146-89-2) for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2-sec-butylpiperidine HCl (CAS 1334146-89-2) for Researchers and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and natural products.[1][2] Its prevalence is a testament to its favorable physicochemical properties, which often impart desirable pharmacokinetic characteristics to drug candidates. Within this important class of heterocycles, 2-substituted piperidines are of particular interest due to the stereocenter at the C2 position, which can significantly influence biological activity.[3] This guide provides a comprehensive technical overview of 2-sec-butylpiperidine hydrochloride (HCl), a specific derivative with potential applications in drug discovery and chemical synthesis.
This document will delve into the chemical and physical properties of 2-sec-butylpiperidine HCl, explore relevant synthetic strategies for its preparation, discuss analytical methodologies for its characterization, and examine its potential pharmacological relevance and safety considerations. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this and related piperidine derivatives.
Chemical and Physical Properties
2-sec-butylpiperidine HCl is the hydrochloride salt of the parent amine, 2-sec-butylpiperidine. The addition of hydrochloric acid protonates the nitrogen atom of the piperidine ring, forming a salt that typically exhibits increased water solubility and crystallinity compared to the free base. These properties are often advantageous for purification, handling, and formulation of active pharmaceutical ingredients.
Table 1: Computed Physicochemical Properties of 2-sec-butylpiperidine
| Property | Value | Source |
| Molecular Formula | C9H19N | Angene Chemical[4] |
| Molecular Weight | 141.25 g/mol | PubChem[5] |
| XLogP3 | 2.4 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | Angene Chemical[4] |
| Hydrogen Bond Acceptor Count | 1 | Angene Chemical[4] |
| Rotatable Bond Count | 2 | Angene Chemical[4] |
| Topological Polar Surface Area | 12 Ų | Angene Chemical[4] |
| Exact Mass | 141.151749610 Da | PubChem[5] |
Note: These properties are for the free base, 2-sec-butylpiperidine. The hydrochloride salt will have a molecular formula of C9H20ClN and a molecular weight of 177.71 g/mol .[4]
Synthesis of 2-sec-butylpiperidine HCl
The synthesis of 2-substituted piperidines is a well-established field in organic chemistry, with numerous strategies developed to control the stereochemistry at the C2 position.[3][6][7] The synthesis of 2-sec-butylpiperidine would typically involve the creation of the piperidine ring and the introduction of the sec-butyl group at the 2-position. The final step would be the formation of the hydrochloride salt.
General Synthetic Strategies for 2-Substituted Piperidines
Several key asymmetric strategies are employed for the synthesis of enantiomerically enriched 2-substituted piperidines:[3]
-
Asymmetric Hydrogenation: The enantioselective reduction of a corresponding pyridine or enamine precursor using a chiral catalyst.[1]
-
Chiral Auxiliary-Mediated Synthesis: The temporary attachment of a chiral group to the substrate to direct the stereochemical outcome of a subsequent reaction.[8]
-
Multi-component Coupling Reactions: The convergent synthesis of the piperidine ring from several starting materials in a single pot, often with high stereocontrol.[7]
A Representative Synthetic Workflow
A plausible synthetic route to 2-sec-butylpiperidine could involve the addition of a sec-butyl Grignard or organolithium reagent to a suitable piperidine precursor, such as a cyclic imine or a derivative with a leaving group at the 2-position. The final step would be the treatment with HCl to afford the hydrochloride salt.
Caption: A generalized synthetic workflow for 2-sec-butylpiperidine HCl.
Analytical Characterization
The structural elucidation and purity assessment of 2-sec-butylpiperidine HCl would rely on a combination of standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of the molecule.
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the protons on the piperidine ring and the sec-butyl group. The diastereotopic protons of the methylene groups in the piperidine ring would likely appear as complex multiplets. The chemical shifts and coupling constants would provide information about the conformation of the piperidine ring.[9][10]
-
¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the 2-sec-butylpiperidine core.[9]
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For 2-sec-butylpiperidine, the molecular ion peak (M+) would be expected at m/z 141. The hydrochloride salt would likely show the peak for the free base in the mass spectrum.[11]
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be employed to assess the purity of the compound. Chiral chromatography could be used to determine the enantiomeric excess if the synthesis is asymmetric.
Potential Applications in Drug Development
The piperidine nucleus is a privileged scaffold in drug discovery, present in a wide array of approved drugs targeting various biological systems.[1][2] Derivatives of piperidine have shown a broad spectrum of pharmacological activities, including analgesic, antipsychotic, antihistaminic, and anticancer effects.[12][13]
The introduction of a sec-butyl group at the 2-position of the piperidine ring introduces a chiral center and a lipophilic substituent. These features can significantly influence the binding affinity and selectivity of the molecule for its biological target. The specific stereochemistry of the sec-butyl group can be crucial for optimal interaction with a receptor or enzyme active site.[3]
While no specific biological activity has been reported for 2-sec-butylpiperidine HCl in the scientific literature, its structural similarity to known bioactive piperidine alkaloids suggests that it could be a valuable building block for the synthesis of novel therapeutic agents.[14][15]
Caption: The role of novel building blocks in the drug discovery process.
In Silico ADME/Tox Prediction
In the absence of experimental data, computational (in silico) methods can provide valuable insights into the potential absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile of a new chemical entity.[13][16][17][18][19] These predictive models can help to prioritize compounds for synthesis and experimental testing, thereby saving time and resources in the early stages of drug discovery.
Safety and Handling
As a hydrochloride salt of a piperidine derivative, 2-sec-butylpiperidine HCl should be handled with appropriate precautions in a laboratory setting. While specific toxicity data for this compound are not available, information for the parent compound, piperidine, and its hydrochloride salt can provide guidance.
Piperidine is a corrosive and flammable liquid that is toxic if swallowed or absorbed through the skin. Piperidine hydrochloride is a solid that is also considered toxic if swallowed.[20]
Recommended Safety Precautions:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[21] Avoid contact with skin, eyes, and clothing.[21]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[21]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[22]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[23]
Suppliers
2-sec-butylpiperidine HCl (CAS 1334146-89-2) is available from specialty chemical suppliers. One known supplier is:
-
Angene Chemical: This supplier lists the compound and provides basic chemical information.[4]
It is recommended to request a certificate of analysis (CoA) from the supplier to confirm the identity and purity of the compound before use.
Conclusion
2-sec-butylpiperidine HCl is a chiral building block with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, its structural features and the well-established importance of the 2-substituted piperidine scaffold suggest its utility in the synthesis of novel, biologically active molecules. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and potential applications, drawing upon the broader knowledge of piperidine chemistry. As with any novel chemical entity, further experimental investigation is warranted to fully elucidate its chemical and biological properties.
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PubMed. (2011, December 15). Piperine, a piperidine alkaloid from Piper nigrum re-sensitizes P-gp, MRP1 and BCRP dependent multidrug resistant cancer cells. Retrieved from [Link]
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ScienceDirect. (2008, June 15). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Retrieved from [Link]
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PMC. (n.d.). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Retrieved from [Link]
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Bentham Science. (n.d.). In Silico Predictions of ADME-Tox Properties: Drug Absorption. Retrieved from [Link]
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